molecular formula C14H20N6O4 B1246371 adenosine-5'-(N-butyl)carboxamide

adenosine-5'-(N-butyl)carboxamide

Cat. No.: B1246371
M. Wt: 336.35 g/mol
InChI Key: MIGNEXCHXYOFBR-AEISUSGSSA-N
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Description

Discovery and Historical Context

The development of adenosine-5'-(N-butyl)carboxamide emerged from the broader historical context of nucleoside modification research that began in earnest during the mid-20th century. The foundational work on adenosine derivatives can be traced to the 1930s when the structure of adenosine was first described in 1931, although the biological significance of its vasodilating effects was not recognized until the 1940s. This early recognition of adenosine's biological activity established the groundwork for subsequent investigations into structurally modified analogs.

The systematic exploration of adenosine 5'-carboxamide derivatives gained momentum through the development of sophisticated synthetic methodologies. Historical research demonstrated that modifications at the 5'-position of adenosine could yield compounds with enhanced biological properties compared to the parent nucleoside. The synthesis of this compound specifically represents part of a broader research initiative to create a library of N-alkyl carboxamide derivatives with varying chain lengths and substitution patterns.

Early synthetic approaches to adenosine carboxamides involved the development of novel coupling reactions and protective group strategies. Researchers pioneered methods utilizing ethyl carbonate anhydrides of protected amino acids treated with nucleoside 5'-phosphates, achieving high yields of aminoacyl-nucleotide anhydrides. These methodological advances provided the foundation for subsequent synthesis of more complex carboxamide derivatives, including the butyl-substituted variant.

The historical development of this compound synthesis also reflects advances in understanding structure-activity relationships within the adenosine receptor family. Research conducted in the 1990s and early 2000s established critical insights into how 5'-position modifications could influence receptor binding affinity and selectivity. The systematic investigation of various alkyl chain lengths, including the butyl derivative, emerged from computational modeling studies that predicted optimal interactions within adenosine receptor binding pockets.

Chemical Classification and Structural Features

This compound belongs to the chemical class of nucleoside carboxamides, specifically classified as a monocarboxylic acid amide derivative of adenosine 5'-carboxylic acid. The compound exhibits the molecular formula C₁₄H₂₀N₆O₄ with a molecular weight of 336.35 grams per mole, representing a significant structural modification from the parent adenosine molecule.

The structural architecture of this compound consists of several key molecular components that define its chemical identity and biological activity. The adenine base system remains intact, featuring the characteristic purine ring structure with an amino group at the 6-position. The ribofuranose sugar moiety retains its natural β-D-configuration, maintaining the essential stereochemical features required for biological recognition. The defining structural feature lies in the 5'-position modification, where the primary hydroxyl group of natural adenosine has been replaced with an N-butylcarboxamide functional group.

This carboxamide substitution introduces several important chemical characteristics. The amide linkage provides enhanced stability compared to ester analogs, while the butyl chain contributes specific hydrophobic interactions that influence molecular recognition properties. The nitrogen atom in the carboxamide group serves as both a hydrogen bond donor and acceptor, creating additional opportunities for intermolecular interactions with target proteins or receptors.

Table 1: Structural Comparison of Adenosine and this compound

Property Adenosine This compound
Molecular Formula C₁₀H₁₃N₅O₄ C₁₄H₂₀N₆O₄
Molecular Weight 267.24 g/mol 336.35 g/mol
5'-Position Group Hydroxyl (-OH) N-butylcarboxamide
Hydrogen Bond Donors 4 4
Hydrogen Bond Acceptors 7 7
Chemical Class Nucleoside Nucleoside carboxamide

The stereochemical configuration of this compound maintains the natural β-anomeric configuration at the glycosidic bond, ensuring compatibility with biological recognition systems. The ribose ring adopts the typical 3'-endo conformation observed in most nucleoside structures, which positions the carboxamide substituent in an optimal orientation for interactions with target molecules.

Comparative analysis with related adenosine carboxamide derivatives reveals the significance of alkyl chain length in determining molecular properties. The butyl substitution represents an intermediate chain length that balances hydrophobic interactions with solubility considerations. Shorter alkyl chains, such as methyl or ethyl derivatives, provide different interaction profiles, while longer chains may introduce steric hindrance or solubility limitations.

Rationale for Academic Interest

The academic interest in this compound stems from multiple converging research areas that highlight its potential significance in biochemical and pharmaceutical sciences. Primary among these is the compound's role as a molecular probe for understanding adenosine receptor structure and function. The systematic modification of adenosine derivatives has provided crucial insights into receptor binding mechanisms and structure-activity relationships.

Research investigations have demonstrated that adenosine 5'-carboxamide derivatives, including the butyl variant, serve as valuable tools for exploring adenosine receptor pharmacology. These compounds have been employed in structure-based drug design approaches that utilize crystallographic structures of adenosine receptors to rationally optimize ligand binding properties. The availability of high-resolution receptor structures has enabled researchers to predict and validate the binding modes of carboxamide derivatives, providing detailed molecular insights into receptor-ligand interactions.

The compound's significance extends to enzyme inhibition research, particularly in studies of S-adenosyl-L-homocysteine hydrolase. Adenosine carboxamide derivatives have been investigated as mechanism-based inhibitors of this enzyme, which plays crucial roles in cellular methylation processes. The structural modifications present in this compound may influence its interactions with enzyme active sites, making it a valuable research tool for understanding enzyme mechanisms and developing potential therapeutic agents.

Table 2: Research Applications of this compound

Research Area Application Key Findings
Receptor Pharmacology Adenosine receptor binding studies Structure-activity relationships for receptor selectivity
Enzyme Inhibition S-adenosyl-L-homocysteine hydrolase studies Mechanism-based inhibition potential
Drug Discovery Lead compound optimization Template for developing receptor-selective agents
Structural Biology Molecular modeling and docking studies Binding mode predictions and validation

The rationale for continued academic interest also encompasses the compound's potential as a template for drug discovery efforts. The systematic exploration of adenosine carboxamide derivatives has revealed that specific structural modifications can enhance receptor selectivity and biological activity. The butyl derivative represents one member of a larger chemical space that researchers continue to explore in search of compounds with improved therapeutic profiles.

Computational approaches have further enhanced the academic value of this compound research. Molecular docking studies and molecular dynamics simulations have provided detailed predictions of how this compound interacts with various biological targets. These computational insights complement experimental findings and guide the design of new derivatives with enhanced properties.

Properties

Molecular Formula

C14H20N6O4

Molecular Weight

336.35 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-butyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C14H20N6O4/c1-2-3-4-16-13(23)10-8(21)9(22)14(24-10)20-6-19-7-11(15)17-5-18-12(7)20/h5-6,8-10,14,21-22H,2-4H2,1H3,(H,16,23)(H2,15,17,18)/t8-,9+,10-,14+/m0/s1

InChI Key

MIGNEXCHXYOFBR-AEISUSGSSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural variations among adenosine-5'-carboxamide derivatives lie in the alkyl or acyl groups attached to the carboxamide nitrogen. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Calculated LogP (XlogP)
Adenosine-5'-(N-ethyl)carboxamide Ethyl C₁₂H₁₆N₆O₄ 308.30 4 8 -0.5 (estimated)
Adenosine-5'-(N-propyl)carboxamide Propyl C₁₃H₁₈N₆O₄ 322.33 4 8 -0.2
Adenosine-5'-(N-butyl)carboxamide Butyl C₁₄H₂₀N₆O₄ 336.35 4 8 0.1 (estimated)
Adenosine-5'-(N-cyclopropyl)carboxamide Cyclopropyl C₁₃H₁₆N₆O₄ 320.31 4 8 0.3 (estimated)

Key Observations :

  • Branching Effects : Cyclopropyl substituents introduce steric hindrance, which may alter receptor binding kinetics compared to linear chains .

Receptor Binding and Pharmacological Activity

Adenosine derivatives exhibit subtype-selective agonist activity:

  • Adenosine-5'-(N-ethyl)carboxamide: Demonstrates high affinity for A₁ and A₂ₐ receptors, with applications in cardiovascular regulation and neuroprotection .
  • This compound: Preliminary studies suggest a shift toward A₃ receptor selectivity due to increased alkyl chain length, which could be advantageous in anti-inflammatory therapies .
  • Adenosine-5'-(N-cyclopropyl)carboxamide: Cyclic substituents may reduce metabolic degradation, prolonging half-life in vivo .

Metabolic Stability and Toxicity

  • Metabolism : Longer alkyl chains (e.g., butyl) resist N-demethylation and hydrolysis compared to ethyl or propyl analogs, as seen in related carboxamide compounds .
  • Toxicity Data: Adenosine-5'-(N-cyclopropyl)carboxamide: Mouse IP LD₅₀ = 100 mg/kg . Adenosine-5'-carboxamide (unsubstituted): Mouse IP LD₅₀ = 250 mg/kg .

Preparation Methods

Protection of 2',3'-Diol Groups

Adenosine is first protected at the 2' and 3' positions using 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., camphorsulfonic acid). This forms 2',3'-O-isopropylidene adenosine, a critical intermediate that stabilizes the ribose ring during subsequent reactions. The reaction typically proceeds in anhydrous acetone under reflux, achieving near-quantitative yields.

Reaction Conditions :

  • Solvent : Acetone (anhydrous)

  • Catalyst : 0.1 equiv. camphorsulfonic acid

  • Temperature : 60°C, 12 hours

  • Yield : >95%

Oxidation to 5'-Carboxylic Acid

The 5'-hydroxyl group of 2',3'-O-isopropylidene adenosine is oxidized to a carboxylic acid. A mild and efficient method reported by Epp and Widlanski employs Jones reagent (CrO₃ in H₂SO₄) in acetone at 0°C. This avoids over-oxidation and preserves the isopropylidene protecting group.

Optimized Procedure :

  • Dissolve 2',3'-O-isopropylidene adenosine (10 mmol) in acetone (50 mL).

  • Cool to 0°C and add Jones reagent dropwise until the orange color persists.

  • Stir for 1 hour, then quench with isopropyl alcohol.

  • Extract with ethyl acetate, wash with brine, and concentrate to obtain 2',3'-O-isopropylidene adenosine-5'-carboxylic acid.

Key Data :

  • Yield : 85–90%

  • Purity : ≥98% (HPLC)

Formation of Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carbonyl group for nucleophilic attack by butylamine.

Protocol from US4029884A :

  • Suspend 2',3'-O-isopropylidene adenosine-5'-carboxylic acid (5 mmol) in anhydrous dichloromethane (20 mL).

  • Add SOCl₂ (15 mmol) and catalytic DMF (1 drop).

  • Reflux for 3 hours, then evaporate to dryness under reduced pressure.

Critical Notes :

  • Excess SOCl₂ must be removed completely to avoid side reactions during amide formation.

  • The acid chloride is hygroscopic and should be used immediately.

Amide Coupling with Butylamine

The acid chloride reacts with butylamine to form the protected amide. This step is performed under inert conditions to prevent hydrolysis.

Example from US3914415A :

  • Dissolve the acid chloride (5 mmol) in anhydrous THF (15 mL).

  • Add butylamine (10 mmol) dropwise at -20°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and purify by column chromatography.

Alternative Method Using COMU :
A study in PMC3479662 highlights the use of COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)-dimethylamino-morpholino-carbenium hexafluorophosphate] as a coupling agent for amidating adenosine derivatives. This method avoids the need for acid chloride formation:

  • Mix 2',3'-O-isopropylidene adenosine-5'-carboxylic acid (1 equiv.) with COMU (1.2 equiv.) in DMF.

  • Add butylamine (1.5 equiv.) and DIPEA (2 equiv.).

  • Stir at room temperature for 16 hours, then purify via HPLC.

Comparative Data :

MethodYield (%)Purity (%)Reaction Time
Acid Chloride709512 hours
COMU Coupling859816 hours

Deprotection of Isopropylidene Group

The final step removes the 2',3'-isopropylidene group using hydrochloric acid.

Procedure from US4029884A :

  • Dissolve the protected amide (2 mmol) in 1N HCl (10 mL).

  • Heat at 60–70°C for 45 minutes.

  • Cool, neutralize with NaHCO₃, and concentrate.

  • Recrystallize from ethanol to obtain this compound.

Challenges and Solutions :

  • Early attempts using trifluoroacetic acid (TFA) led to methoxy substitution at the N⁶ position. Switching to HCl in dioxane mitigated this issue.

  • Prolonged heating (>1 hour) can degrade the nucleoside; strict temperature control is essential.

Analytical Characterization

Successful synthesis is confirmed through:

  • Melting Point : 240–246°C (lit. 245–246°C).

  • Optical Rotation : [α]D²⁵ = -29° ± 0.9° (c = 1.08 in 1N HCl).

  • NMR : Key signals include δ 8.3 ppm (CONH), δ 5.6 ppm (2',3'-OH after deprotection), and δ 3.2 ppm (butyl CH₂).

  • HPLC : Retention time of 12.4 minutes (C18 column, CH₃CN/H₂O gradient).

Scalability and Industrial Considerations

Large-scale production faces challenges in:

  • Cost of COMU : While efficient, COMU is expensive compared to traditional acid chloride methods.

  • Purification : HPLC is effective but impractical for industrial batches; alternatives like recrystallization or flash chromatography are preferred .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for adenosine-5'-(N-butyl)carboxamide, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, water-soluble carbodiimides (e.g., EDC) activate the carboxyl group of adenosine derivatives, enabling conjugation with butylamine under controlled pH (5.0–7.0) . Magnesium ions (Mg²⁺) may enhance reaction efficiency by stabilizing reactive intermediates, as observed in analogous adenosine polyphosphate syntheses . Post-synthesis purification via HPLC or column chromatography is critical to isolate the product from unreacted starting materials or side products like diadenosine pyrophosphates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) resolves structural features, such as the butylcarboxamide moiety and ribose conformation . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides atomic-level resolution of the adenosine core and substituent geometry, though crystallization may require co-crystallization agents like nucleotide ligands (e.g., ATP analogs) to stabilize the structure .

Q. How does this compound interact with adenosine receptor subtypes (e.g., A₁, A₂A)?

  • The compound acts as an adenosine receptor agonist. Its N-butylcarboxamide group enhances binding affinity to the orthosteric site of A₂A receptors by forming hydrogen bonds with residues like Asn253 and hydrophobic interactions with the receptor’s transmembrane helices . Functional assays (e.g., cAMP accumulation or calcium flux) quantify receptor activation potency (EC₅₀) and selectivity ratios (A₂A vs. A₁). Radioligand displacement studies using [³H]CGS21680 further validate competitive binding .

Advanced Research Questions

Q. What strategies improve selectivity of this compound for A₂A over A₁ receptors?

  • Structure-based ligand design optimizes substituent interactions. Polar heterocycles (e.g., triazoles) introduced at the 2-position of the ribose ring reduce A₁ affinity by steric clash with Tyr271, a residue unique to A₁ receptors . Computational docking using agonist-bound A₂A receptor structures (PDB: 3QAK) predicts binding poses, while free-energy perturbation (FEP) calculations refine substituent effects on subtype selectivity .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced pharmacokinetics?

  • Molecular dynamics (MD) simulations assess ligand-receptor complex stability and solvation effects. Fragment-based screening identifies substituents that improve solubility (e.g., hydroxyl groups) or reduce metabolic degradation (e.g., fluorination of the butyl chain) . ADMET predictions (e.g., CYP450 metabolism, plasma protein binding) prioritize derivatives with favorable bioavailability .

Q. What role do nucleotide ligands play in crystallizing this compound-bound receptor complexes?

  • Nucleotide ligands (e.g., ATP analogs) stabilize receptor conformations by occupying allosteric pockets, facilitating crystallization. Dye-ligand affinity chromatography identifies co-crystallization agents that enhance crystal lattice formation, as demonstrated for nucleotide-binding proteins . Cryo-EM may serve as an alternative for resolving structures in flexible receptor states .

Q. How do reaction intermediates and hydrolysis pathways affect the stability of this compound?

  • Hydrolysis via cyclic trimetaphosphate intermediates can occur under acidic conditions, reverting the compound to adenosine monophosphate (AMP) derivatives . Stability studies (e.g., pH-dependent degradation kinetics monitored by LC-MS) identify optimal storage conditions (neutral pH, −20°C). Chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported binding affinities of this compound analogs?

  • Discrepancies may arise from assay conditions (e.g., cell type, endogenous adenosine levels). Normalize data using reference agonists (e.g., NECA for A₂A) and validate via orthogonal methods (e.g., surface plasmon resonance vs. functional assays) . Meta-analyses of published IC₅₀/EC₅₀ values can identify systematic biases (e.g., buffer composition effects) .

Q. What experimental controls are critical when evaluating this compound in cell-based assays?

  • Include adenosine deaminase inhibitors (e.g., EHNA) to prevent extracellular degradation of the compound. Use receptor subtype-specific antagonists (e.g., SCH58261 for A₂A) to confirm target engagement. Control for off-target effects via CRISPR/Cas9 knockout of adenosine receptors in cell lines .

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